
7,8-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a chemical compound with a complex structure that belongs to the quinazoline family. This compound is characterized by its unique hexahydroquinazoline core, which is substituted with methoxy groups at the 7 and 8 positions. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as zinc ferrite nanocatalysts, to enhance the yield and efficiency of the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using eco-friendly and economically viable methods. The use of green catalysis and sustainable organic synthesis techniques is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
7,8-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research has indicated its potential use in the treatment of various diseases due to its bioactive properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 6,7-dimethoxy-4a,8a-dihydroquinazoline-2,4(1H,3H)-dione
- 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-one
- 1,4,5,8-dimethanonaphthalene, 1,4,4a,5,8,8a-hexahydro
Uniqueness
Compared to similar compounds, 7,8-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione stands out due to its specific substitution pattern and the presence of methoxy groups, which confer unique chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H16N2O4 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
7,8-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C10H16N2O4/c1-15-6-4-3-5-7(8(6)16-2)11-10(14)12-9(5)13/h5-8H,3-4H2,1-2H3,(H2,11,12,13,14) |
InChI Key |
SDVWVDXQJCVZSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2C(C1OC)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


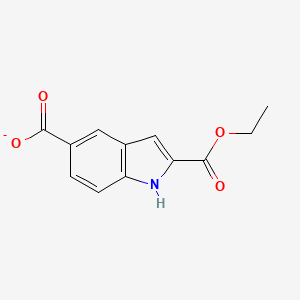

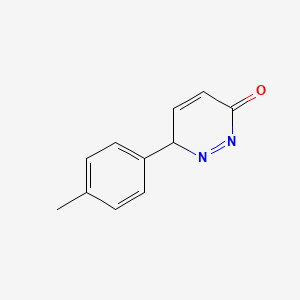
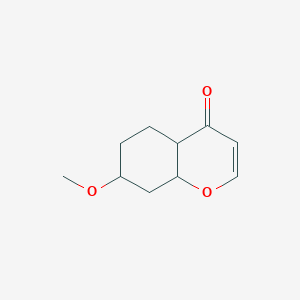
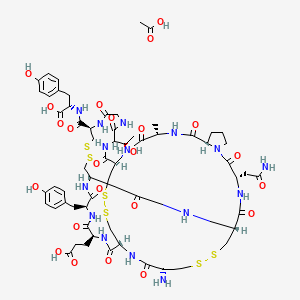
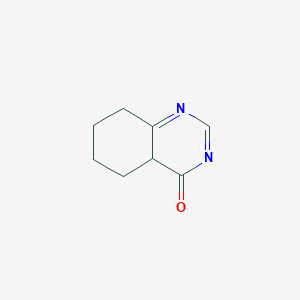
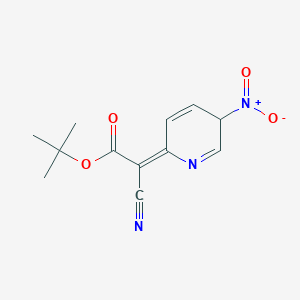

![9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B12361037.png)
![(5R)-N-(oxan-4-yl)-5-oxo-2-(6-pyrimidin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-amine](/img/structure/B12361043.png)
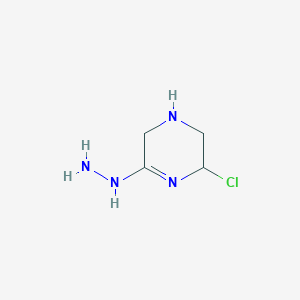
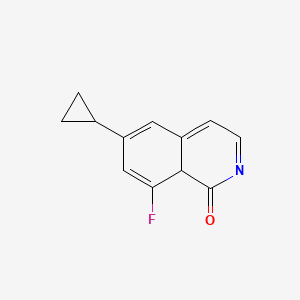
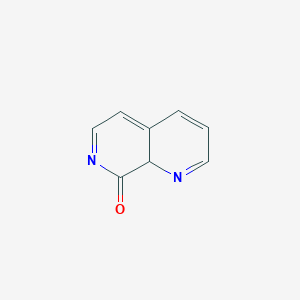
![3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[4-(trifluoromethyl)phenyl]-, (3R,4S)-rel-](/img/structure/B12361069.png)
